1H,1'H-[2,2'-Bibenzimidazole]-6,6'-dicarboxylic acid
Description
1H,1'H-[2,2'-Bibenzimidazole]-6,6'-dicarboxylic acid is a heterocyclic organic compound featuring two benzimidazole rings linked at the 2,2' positions, with carboxylic acid groups at the 6 and 6' positions. Benzimidazole derivatives are known for their strong metal-binding capabilities due to the presence of nitrogen donors in the aromatic rings, which facilitate complexation with transition metals and lanthanides . The dicarboxylic acid groups enhance solubility in polar solvents and enable further functionalization, making this compound a versatile ligand in supramolecular chemistry and metalloenzyme modeling.
Properties
CAS No. |
727694-92-0 |
|---|---|
Molecular Formula |
C16H10N4O4 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
2-(6-carboxy-1H-benzimidazol-2-yl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H10N4O4/c21-15(22)7-1-3-9-11(5-7)19-13(17-9)14-18-10-4-2-8(16(23)24)6-12(10)20-14/h1-6H,(H,17,19)(H,18,20)(H,21,22)(H,23,24) |
InChI Key |
DAJOMYWEFNJJHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid typically involves the reaction of 3,3’,4,4’-biphenyltetramine with p-aminobenzoic acid in polyphosphoric acid. This one-step reaction yields the desired compound with high purity and yield . The reaction conditions are carefully controlled to ensure the formation of the bi-benzimidazole moiety, which is crucial for the compound’s stability and functionality.
Industrial Production Methods
While specific industrial production methods for [2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Reactivity and Functionalization
The carboxylic acid groups in 1H,1'H-[2,2'-Bibenzimidazole]-6,6'-dicarboxylic acid make it a versatile precursor for further functionalization:
-
Esterification : The carboxylic acids can be converted into esters using alcohols in the presence of catalysts like sulfuric acid. This reaction is beneficial for modifying solubility and reactivity.
-
Amidation : Reacting the carboxylic acid with amines under coupling conditions (e.g., using DCC or EDC) leads to the formation of amides. This transformation is crucial for developing pharmaceutical agents.
-
Reduction Reactions : The carboxylic acids can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4), which opens pathways for creating alcohol derivatives.
Coordination Chemistry
The ability of 1H,1'H-[2,2'-Bibenzimidazole]-6,6'-dicarboxylic acid to coordinate with metal ions has been extensively studied:
-
Metal Complex Formation : The compound can form complexes with transition metals such as zinc and copper. These complexes often exhibit interesting catalytic properties and enhanced biological activity .
-
Photocatalytic Applications : Research indicates that metal complexes derived from this compound show promise in photocatalytic degradation processes for environmental remediation .
Metal Complexes Formation
| Metal Ion | Complex Formed | Method | Yield (%) |
|---|---|---|---|
| Zinc | [Zn(1H-bibenzimidazole)] | Solvothermal synthesis | Moderate |
| Copper | [Cu(1H-bibenzimidazole)] | Hydrothermal conditions | High |
Scientific Research Applications
[2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions and leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the nature of the interactions between the compound and the biological molecules.
Comparison with Similar Compounds
Key Observations :
- Bibenzimidazole vs. Bipyridine : The benzimidazole core provides stronger π-π stacking and hydrogen-bonding interactions compared to bipyridine, enhancing stability in metal-organic frameworks (MOFs) .
- Nitro vs.
Coordination Chemistry and Metal Binding
Comparison of Metal-Ligand Interactions
Studies on analogous ligands reveal distinct coordination behaviors:
- BPDC (Bipyridine Derivative) : Forms stable complexes with lanthanides (e.g., Eu³⁺, Tb³⁺) for luminescent sensors, with bond distances of 2.402–2.481 Å in Nd³⁺ and Tb³⁺ complexes .
- Bibenzimidazole Dicarboxylic Acid: Expected to exhibit shorter bond lengths (estimated <2.4 Å) due to the rigid benzimidazole backbone and stronger N-donor interactions .
- Benzimidazole-5,6-dicarboxylic Acid: Forms Ag(I) complexes with a monoclinic crystal structure (space group C2/c) and hydrogen-bonded networks, demonstrating utility in crystallography .
Extraction and Catalytic Performance
- BPDC and Pyridine Derivatives: Exhibit maximum metal extraction efficiency in 3–6 M HNO₃, attributed to protonation equilibria of -COOH groups .
- Bibenzimidazole Analogs : Predicted to show higher acid tolerance due to the electron-withdrawing benzimidazole rings, though experimental validation is needed.
Biological Activity
1H,1'H-[2,2'-Bibenzimidazole]-6,6'-dicarboxylic acid (BBDA) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
BBDA is characterized by its unique structure comprising two benzimidazole units linked by a dicarboxylic acid moiety. Its molecular formula is C16H12N4O4, with a molecular weight of 320.29 g/mol. The compound exhibits solubility in polar solvents and has shown stability under various pH conditions.
Biological Activity Overview
BBDA has been investigated for several biological activities:
- Anticancer Activity : In vitro studies have demonstrated that BBDA exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
- Antimicrobial Properties : BBDA has displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for E. coli and S. aureus was found to be 50 µg/mL, comparable to standard antibiotics like penicillin .
- Anti-inflammatory Effects : Research indicates that BBDA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
The mechanisms underlying the biological activities of BBDA are multifaceted:
- Apoptosis Induction : BBDA triggers apoptosis through the intrinsic pathway by increasing the expression of pro-apoptotic proteins (Bax) and decreasing anti-apoptotic proteins (Bcl-2) in cancer cells .
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of various enzymes involved in inflammatory processes, including lipoxygenase and cyclooxygenase pathways .
- DNA Interaction : BBDA has shown the ability to intercalate with DNA, leading to the inhibition of DNA synthesis in cancer cells, which contributes to its anticancer properties .
Case Studies
Several studies have highlighted the efficacy of BBDA in different biological contexts:
- Cancer Treatment : A study conducted on MCF-7 cells demonstrated that treatment with BBDA at concentrations ranging from 25 µM to 100 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 50 µM .
- Antimicrobial Testing : In a comparative study against standard antibiotics, BBDA exhibited comparable efficacy to ampicillin against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent .
- Inflammation Model : In vivo experiments using a carrageenan-induced paw edema model showed that administration of BBDA significantly reduced inflammation compared to control groups, indicating its therapeutic potential in treating inflammatory diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
